Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including a methyl ester, a formamido group, and a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the various substituents through a series of reactions such as halogenation, formylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and control. The use of microreactors can improve mass transfer and heat control, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler hydrocarbon structure.
Scientific Research Applications
METHYL 2-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, potentially modulating their activity. The formamido and dichlorophenyl groups can further influence these interactions, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
- METHYL (2E)-2-[(2,4-DICHLOROPHENYL)FORMAMIDO]-3-[(4-METHOXYPHENYL)AMINO]PROP-2-ENOATE
- 2-(2,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-5-METHYL-1,2,4-TRIAZOL-3-ONE
Uniqueness
Compared to similar compounds, METHYL 2-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and the presence of the benzothiophene core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16Cl2N2O3S2 |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
methyl 2-[(2,4-dichlorobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H16Cl2N2O3S2/c1-25-17(24)14-11-4-2-3-5-13(11)27-16(14)22-18(26)21-15(23)10-7-6-9(19)8-12(10)20/h6-8H,2-5H2,1H3,(H2,21,22,23,26) |
InChI Key |
VAQUXSQUWWRCKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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